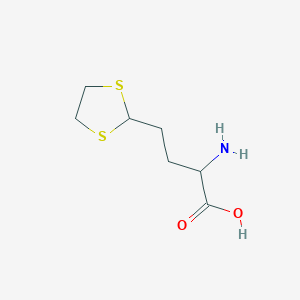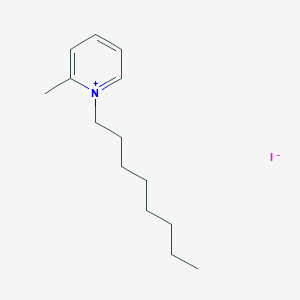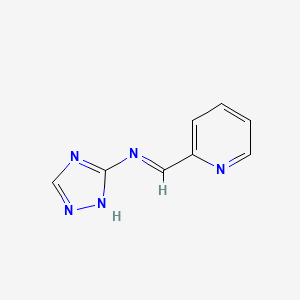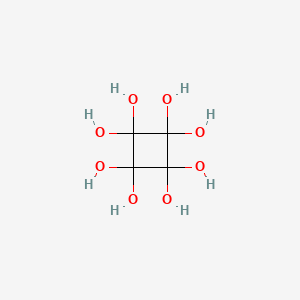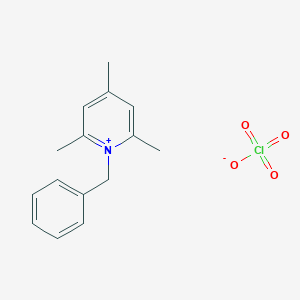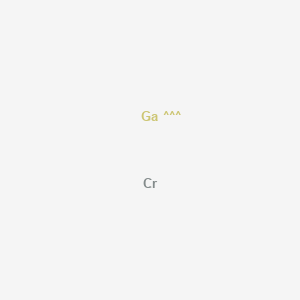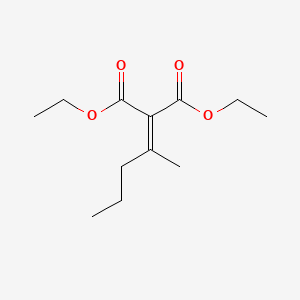
2-Furoic acid, 5-(chloromethyl)-, butyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Furoic acid, 5-(chloromethyl)-, butyl ester is an organic compound that features a furan ring substituted with a chloromethyl group at the 5-position and a butyl ester group at the carboxylic acid position. This compound is part of the furoic acid derivatives, which are known for their diverse applications in various fields such as chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furoic acid, 5-(chloromethyl)-, butyl ester typically involves the esterification of 2-Furoic acid with butanol in the presence of an acid catalyst. The chloromethyl group can be introduced via chloromethylation of the furan ring using chloromethyl methyl ether (MOMCl) and a Lewis acid catalyst such as zinc chloride (ZnCl2).
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. The esterification and chloromethylation reactions are optimized for large-scale production, often using automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
2-Furoic acid, 5-(chloromethyl)-, butyl ester undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The chloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form corresponding substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles like ammonia (NH3), primary amines (R-NH2), or thiols (R-SH) in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: 2-Furoic acid, 5-methyl-, butyl ester.
Substitution: 2-Furoic acid, 5-(substituted methyl)-, butyl ester derivatives.
Wissenschaftliche Forschungsanwendungen
2-Furoic acid, 5-(chloromethyl)-, butyl ester has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of polymers and resins due to its reactive functional groups.
Wirkmechanismus
The mechanism of action of 2-Furoic acid, 5-(chloromethyl)-, butyl ester involves its reactive functional groups. The chloromethyl group can undergo nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis. The furan ring can participate in various chemical transformations, contributing to the compound’s reactivity and potential bioactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Furoic acid: Lacks the chloromethyl and butyl ester groups, making it less reactive in certain chemical reactions.
5-Chloromethyl-2-furancarboxylic acid: Similar structure but lacks the butyl ester group, affecting its solubility and reactivity.
2-Furoic acid, butyl ester: Lacks the chloromethyl group, making it less versatile in nucleophilic substitution reactions.
Uniqueness
2-Furoic acid, 5-(chloromethyl)-, butyl ester is unique due to the presence of both the chloromethyl and butyl ester groups, which enhance its reactivity and solubility. This combination of functional groups makes it a valuable intermediate in organic synthesis and a potential candidate for various scientific research applications.
Eigenschaften
CAS-Nummer |
21893-86-7 |
|---|---|
Molekularformel |
C10H13ClO3 |
Molekulargewicht |
216.66 g/mol |
IUPAC-Name |
butyl 5-(chloromethyl)furan-2-carboxylate |
InChI |
InChI=1S/C10H13ClO3/c1-2-3-6-13-10(12)9-5-4-8(7-11)14-9/h4-5H,2-3,6-7H2,1H3 |
InChI-Schlüssel |
USECJSOQKIOKSX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC(=O)C1=CC=C(O1)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


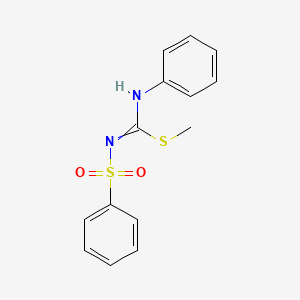
![4-[2-Hydroxy-3-(octadecanoyloxy)propoxy]-4-oxobutanoic acid](/img/structure/B14711388.png)
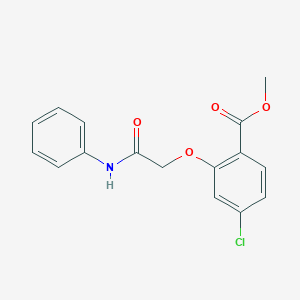
![Methyl 2-[(dimethylcarbamothioyl)oxy]benzoate](/img/structure/B14711399.png)
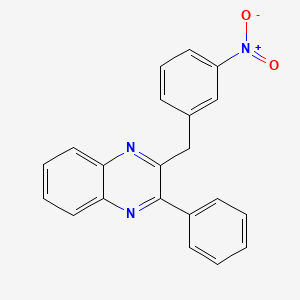

![1,1'-[(3-Isocyanato-1,2-phenylene)bis(methylene)]bis(2-isocyanatobenzene)](/img/structure/B14711413.png)
